molecular formula C8H5Cl2F3O B1398691 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol CAS No. 1092461-04-5

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1398691
M. Wt: 245.02 g/mol
InChI Key: LSBMUWBCVLIBIO-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1092461-04-5 . It has a molecular weight of 245.03 . The IUPAC name for this compound is [2,6-dichloro-3-(trifluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The InChI code for “2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol” is 1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Modification

  • 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is utilized in the chemical synthesis field for the protection of alcohols and carboxylic acids, both in solution and on a polymer support. This compound enables efficient transformation of a variety of alcohols into corresponding ethers under specific conditions, with unique deprotection methods involving trifluoroacetic acid (Kurosu & Li, 2009).
  • It also plays a role in the benzylation of alcohols, offering high yield conversions to benzyl ethers, which is pivotal in various chemical synthesis applications (Poon & Dudley, 2006).

Catalysis and Reaction Mechanisms

  • The compound finds application in catalytic processes, such as the secondary benzylation of carbon, nitrogen, and oxygen nucleophiles. Its use in conjunction with metal triflates in catalysis reveals insights into reaction mechanisms and efficiency (Noji et al., 2003).
  • In addition, it plays a role in oxidation processes involving benzyl alcohols, contributing to the formation of benzyl fluoromethyl ethers and offering a perspective on oxidative rearrangement mechanisms (Ochiai, Yoshimura, & Miyamoto, 2009).

Photocatalytic Applications

  • This chemical is significant in photocatalytic applications, particularly in the selective photocatalytic oxidation of benzyl alcohol and its derivatives into aldehydes. This process utilizes titanium dioxide and is enhanced under both UV and visible light irradiation (Higashimoto et al., 2009).

Biosynthesis and Renewable Production

  • In biosynthesis, it aids in engineering microorganisms for renewable benzyl alcohol production, exemplifying its role in sustainable chemistry and metabolic engineering (Pugh, Mckenna, Halloum, & Nielsen, 2015).

properties

IUPAC Name

[2,6-dichloro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMUWBCVLIBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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